4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound with a unique structure that combines a pyrazole ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Common synthetic methods include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The chloro, fluoro, and methoxy groups can be introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and methoxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination, and methoxylating agents for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: This compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3-fluoro-4-methoxybenzyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole
- 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Uniqueness
4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15ClFN3O3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-1-[[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H15ClFN3O3S/c1-22-14-3-2-12(4-13(14)16)23(20,21)19-7-10(8-19)6-18-9-11(15)5-17-18/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
KOOLNVCDHUSTMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl)F |
Origin of Product |
United States |
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